molecular formula C9H10N2 B1346013 2-Cyclohexylidenemalononitrile CAS No. 4354-73-8

2-Cyclohexylidenemalononitrile

Cat. No. B1346013
CAS RN: 4354-73-8
M. Wt: 146.19 g/mol
InChI Key: LFIASOWXJLMZNB-UHFFFAOYSA-N
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Description

2-Cyclohexylidenemalononitrile is a chemical compound with the molecular formula C9H10N2 . It is a light-yellow to yellow liquid .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylidenemalononitrile has been determined by X-ray diffraction methods . The molecular weight of this compound is 146.19 .


Chemical Reactions Analysis

Cyclohexylidenemalononitriles can dimerize and cyclize to give 3-amino-2,4-dicyano-2-[imino(methoxy)methyl]spiro[bicyclo[4,4,0]deca-3,5-diene-1,1’-cyclohexane] (3) .


Physical And Chemical Properties Analysis

2-Cyclohexylidenemalononitrile has a density of 1.1±0.1 g/cm3, a boiling point of 284.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis of Derivatives and Potential Biological Activities

2-Cyclohexylidenemalononitrile serves as a key intermediate in the synthesis of various chemical derivatives with potential biological activities. For instance, Elkholy and Morsy (2006) demonstrated its use in synthesizing tetrahydropyrimido[4,5-b]-quinoline derivatives, noting their antimicrobial activity (Elkholy & Morsy, 2006). Additionally, Abdelrazek et al. (2014) utilized cyclohexanone, a related compound, in reactions with malononitrile to synthesize unique cyclohexylidenemalononitrile dimers, with structural verification through X-ray crystallography (Abdelrazek et al., 2014).

Applications in Organic Synthesis

In organic synthesis, cyclohexylidenemalononitrile derivatives have been employed in various reactions. Ding and Zhao (2010) reported the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles using cyclohexane-1,2-dione and benzylidenemalononitriles, showcasing the utility of these compounds in synthesizing chromene derivatives (Ding & Zhao, 2010). Scott and Grenning (2017) described using cyclohexanone-derived Knoevenagel adducts (including cyclohexylidenemalononitriles) for polycycloalkane synthesis, employing a sequence of unique reactions (Scott & Grenning, 2017).

Medicinal Chemistry and Antifungal Properties

In medicinal chemistry, cyclohexylidenemalononitrile derivatives have shown promise. For example, Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and analogs, examining their antifungal properties (Gholap et al., 2007).

Catalysis and Annulation Reactions

Cyclohexylidenemalononitrile is also utilized in catalysis and annulation reactions. Zheng and Lu (2009) developed a phosphine-catalyzed annulation reaction using cyclohexylidenemalononitriles, highlighting the role of solvents in these reactions (Zheng & Lu, 2009). Moreover, Dyachenko et al. (2004) conducted a study on the synthesis of substituted 3-carbethoxy(methoxy)-5-cyano-1,2,3,4-tetrahydrospirocyclohexane-4-pyridine-2-thiones using cyclohexylidenemalononitrile, contributing to the development of new chemical compounds (Dyachenko et al., 2004).

Safety And Hazards

This compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

2-cyclohexylidenepropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIASOWXJLMZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195875
Record name Malononitrile, cyclohexylidene-
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylidenemalononitrile

CAS RN

4354-73-8
Record name Cyclohexylidenemalononitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, cyclohexylidene-
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Record name Propanedinitrile, cyclohexylidene-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, cyclohexylidene-
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Record name 2-Cyclohexylidenemalononitrile
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Synthesis routes and methods

Procedure details

Acetic acid was added at room temperature to a stirring mixture of malononitrile (2.65 mL, 42.1 mmol), cyclohexanone (5.03 g, 51.3 mmol) and NH4OAc (6.49 g, 84 mmol) in toluene (200 mL). The resulting mixture was heated at reflux under a Dean-Stark trap for 2 hours (6 mL water collected), then cooled to room temperature. The mixture was concentrated under vacuum, and the residue was distilled under vacuum (air bath 110-130° C./˜10 mm) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.61-1.74 (m, 2H), 1.81 (ddt, J=6.5, 6.2, 5.8 Hz, 4H), 2.66 (dd, J=6.5, 6.2 Hz, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylidenemalononitrile

Citations

For This Compound
38
Citations
MM Kurmach, PS Yaremov, OV Shvets… - Applied …, 2023 - Springer
… composites were less selective in this process due to the lower strength and concentration of basic sites yielding 2-cyclopentylidenemalononitrile or 2-cyclohexylidenemalononitrile, …
Number of citations: 1 link.springer.com
X Xie, W Huang, C Peng, B Han - Advanced Synthesis & …, 2018 - Wiley Online Library
… of the N-Ac-isatylidenemalononitriles 24 when mixed with 2-cyclohexylidenemalononitrile 135 in m-xylene at 50 C, … They also found that replacing 2-cyclohexylidenemalononitrile with 2-…
Number of citations: 110 onlinelibrary.wiley.com
J Feng, Y Chen, W Qin, Y Huang - Organic letters, 2019 - ACS Publications
… When 2-cyclohexylidenemalononitrile 1o was employed, tricyclic product 3oa was obtained in 44% yield. The relative configuration of product 3oa was determined by X-ray diffraction …
Number of citations: 26 pubs.acs.org
A Das, KRJ Thomas - Green Chemistry, 2023 - pubs.rsc.org
… The protocol even worked well with aliphatic dicyanovinyl derivatives 2-cyclopentylidenemalononitrile (1v) and 2-cyclohexylidenemalononitrile (1w) where 61–64% yields of the …
Number of citations: 2 pubs.rsc.org
VPR Gajulapalli, P Vinayagam, V Kesavan - RSC Advances, 2015 - pubs.rsc.org
… Mixture of isatin 7a, malononitrile and 2-cyclohexylidenemalononitrile 2a was treated with 10 mol% of 4i in toluene at 0 C. Product 3a was isolated with 88% yield and 99% ee. Under …
Number of citations: 27 pubs.rsc.org
VY Korotaev, AY Barkov, IB Kutyashev, AV Safrygin… - Tetrahedron, 2014 - Elsevier
… We also hoped to increase the synthetic scope of this reaction to include 2-cyclohexylidenemalononitrile, however, this malononitrile derivative did not give positive results under our …
Number of citations: 6 www.sciencedirect.com
YL Zhang, S Liu, S Liu, F Liu, H Zhang, Y He… - Catalysis …, 2011 - Elsevier
Reported here is the synthesis of pyridine-functionalized porous polymers, which are designed as homogeneous-like base catalysts. These highly porous catalysts have adjustable …
Number of citations: 18 www.sciencedirect.com
L Li, L Fang, W Wu, J Zhu - Organic Letters, 2020 - ACS Publications
… )-2-methyl-2,3-dihydroquinazolin-4(1H)-one (1a) (facilely acquired from methoxyacetone; methoxymethyl radical as the Michael donor) and, with 2-cyclohexylidenemalononitrile (2a) as …
Number of citations: 24 pubs.acs.org
AM Cardarelli, M Fagnoni, M Mella… - The Journal of Organic …, 2001 - ACS Publications
… We used both a 1,2-dinitrile (fumaronitrile, 1m) and 1,1-dinitrile derivative (2-cyclohexylidenemalononitrile, 1n). To avoid competitive absorbtion of light by the dinitriles with the sensitizer…
Number of citations: 44 pubs.acs.org
L Capaldo, M Ertl, M Fagnoni, G Knör, D Ravelli - ACS catalysis, 2020 - ACS Publications
… Similarly, 1a could be smoothly added onto 2-cyclohexylidenemalononitrile (2c) and 2-benzylidenemalononitrile (2d) to give 4 and 5, respectively, in yields up to 82%. Finally, the …
Number of citations: 20 pubs.acs.org

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